molecular formula C8H15NO B13110520 (8S,8AS)-octahydroindolizin-8-ol

(8S,8AS)-octahydroindolizin-8-ol

Cat. No.: B13110520
M. Wt: 141.21 g/mol
InChI Key: GJTUCATUYQZTJZ-YUMQZZPRSA-N
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Description

(8S,8AS)-octahydroindolizin-8-ol is a bicyclic nitrogen-containing compound that belongs to the indolizidine family. This compound is characterized by its unique structure, which includes a fused five-membered and six-membered ring system with a hydroxyl group at the 8-position. Indolizidines are known for their diverse biological activities and are often found in natural products, particularly in amphibian alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,8AS)-octahydroindolizin-8-ol typically involves the construction of the indolizidine core followed by functionalization at the 8-position. One common approach is the enantioselective synthesis using enaminones as intermediates. The process involves several steps, including cyclization, reduction, and protection-deprotection sequences .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8S,8AS)-octahydroindolizin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(8S,8AS)-octahydroindolizin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8S,8AS)-octahydroindolizin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8S,8AS)-octahydroindolizin-8-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other indolizidine derivatives.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol

InChI

InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI Key

GJTUCATUYQZTJZ-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CCCN2C1)O

Canonical SMILES

C1CC2C(CCCN2C1)O

Origin of Product

United States

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